![molecular formula C18H20N2O4S B11585948 methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11585948.png)
methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This scaffold is of significant interest in medicinal chemistry due to its demonstrated antitumor, antifungal, and enzyme inhibitory activities in related derivatives . The compound features a 4-ethoxyphenyl substituent at position 5, methyl groups at positions 2 and 7, and a methyl ester at position 5. The ethoxy group at C5 introduces electron-donating properties, which may enhance solubility and influence intermolecular interactions in crystalline states . Its synthesis likely follows a Biginelli-like multicomponent reaction, as seen in structurally analogous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Oxidation/Reduction Reactions
The compound undergoes oxidation via:
Oxidation
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Reagents : Hydrogen peroxide (H₂O₂)
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Conditions : Controlled pH, temperature
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Outcome : Formation of oxidized derivatives (e.g., sulfone analogs)
Reduction
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Reagents : Sodium borohydride (NaBH₄)
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Conditions : Polar aprotic solvents (e.g., THF)
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Outcome : Reduction of carbonyl groups to alcohols
Reaction | Reagents | Outcome | Source |
---|---|---|---|
Oxidation | H₂O₂ | Sulfone derivatives | |
Reduction | NaBH₄ | Alcohol derivatives |
Substitution and Functional Group Transformations
Electrophilic Substitution
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Reagents : Halogens (e.g., Br₂, I₂), alkylating agents
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Conditions : Acidic or basic catalysis
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Outcome : Halogenated or alkylated derivatives at reactive positions
Ester Hydrolysis
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Reagents : Alkaline conditions (e.g., NaOH)
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Conditions : Aqueous ethanol, reflux
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Outcome : Carboxylic acid derivatives
Amide Formation
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Reagents : Amine reagents (e.g., NH₃, NH₂R)
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Conditions : Coupling agents (e.g., DCC)
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Outcome : Amide derivatives for biological activity modulation
Mechanistic Insights
The thiazolopyrimidine core enables diverse reactivity due to:
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Heterocyclic Ring Strain : Facilitates nucleophilic attack at carbonyl carbons.
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Electron-Deficient Positions : Activated for electrophilic substitution.
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Sulfur Center : Participates in redox reactions.
Analytical Characterization
Reaction products are typically analyzed via:
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¹H and ¹³C NMR : Confirm structural integrity and substitution patterns .
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IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
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Mass Spectrometry : Verify molecular weight and fragmentation patterns.
Analytical Method | Key Data | Application | Source |
---|---|---|---|
¹H NMR | δ 1.18 (t, CH₂CH₃), δ 4.09 (q, CH₂CH₃) | Structural confirmation | |
IR | 1698 cm⁻¹ (C=O), 1599 cm⁻¹ (C=C) | Functional group analysis |
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for developing enzyme inhibitors and anticancer agents. Further studies on selectivity and scalability would enhance its application potential.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized via a cyclization reaction involving thiazole and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : Compounds derived from thiazolo[3,2-a]pyrimidines have been tested against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). Results show that these compounds can inhibit cell growth effectively.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and disruption of cell cycle progression in cancer cells. This is attributed to their ability to interact with key cellular targets involved in proliferation and survival pathways.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains and fungi.
Pharmaceutical Development
The unique structural features of this compound position it as a candidate for drug development in oncology and infectious diseases. Its derivatives may serve as lead compounds for further optimization to enhance efficacy and reduce toxicity.
Chemical Research
In addition to its biological applications, this compound can be utilized in chemical research for the development of new synthetic methodologies involving thiazole and pyrimidine chemistry. Its reactivity can be explored to create novel compounds with diverse functionalities.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer activity | Significant inhibition of MCF-7 cell proliferation with IC50 values in low micromolar range. |
Study B | Assess antimicrobial efficacy | Effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values below 50 µg/mL. |
Mechanism of Action
The mechanism of action of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, which is involved in protein folding and stress responses.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a key marker of apoptosis, thereby promoting cell survival.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:
Key Observations :
Substituent Effects on Activity: C5 Substituents: Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) may improve solubility and bioavailability compared to halogenated (e.g., 4-bromo) or nonpolar (4-methylphenyl) analogues . Ester Groups: Methyl esters (target) may confer faster metabolic clearance than ethyl esters, impacting pharmacokinetics .
Synthetic Methods :
- Most analogues are synthesized via one-pot multicomponent reactions, such as the Biginelli condensation, using thiourea, aldehydes, and β-keto esters .
Crystallography and Intermolecular Interactions :
- Halogenated derivatives (e.g., 4-bromophenyl) form homochiral chains via halogen-π interactions, whereas ethoxy/methoxy groups may engage in hydrogen bonding, influencing solubility .
Biological Activities :
Biological Activity
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core structure that is known for its potential therapeutic applications. The synthesis of such compounds typically involves cyclization reactions of appropriate precursors under specific conditions. For instance, thiazolo[3,2-a]pyrimidines can be synthesized through intramolecular cyclization using polyphosphoric acid as a dehydrating agent .
Structural Characteristics
Component | Description |
---|---|
Core Structure | Thiazolo[3,2-a]pyrimidine |
Substituents | Ethoxyphenyl group at position 5, methyl groups at positions 2 and 7 |
Functional Groups | Carbonyl (oxo) and carboxylate |
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. For example, compounds synthesized in related studies showed varying degrees of activity against bacterial strains compared to reference drugs. The lipophilicity of these compounds often correlates with their antimicrobial efficacy; higher log P values generally indicate better membrane permeability and antibacterial properties .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been identified as promising candidates for anticancer agents. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions exhibited high selectivity and potency against MCF-7 (breast cancer) and HeLa (cervical adenocarcinoma) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest effective inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has also been explored. Some derivatives have shown promise in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit specific pathways involved in inflammatory responses, making them candidates for further development in treating inflammatory diseases .
Other Pharmacological Activities
In addition to the aforementioned activities, these compounds have been evaluated for their effects on enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's. Furthermore, some studies have reported antifungal and antidiabetic properties associated with thiazolo[3,2-a]pyrimidine derivatives .
Case Studies
- Anticancer Activity : A study focused on a series of thiazolo[3,2-a]pyrimidines demonstrated significant cytotoxicity against multiple cancer cell lines (IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL), suggesting structural modifications can enhance activity against specific targets like tubulin polymerization .
- Antimicrobial Evaluation : In a comparative study of synthesized thiazolo derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited enhanced antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents in infectious diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates optimized?
The compound is synthesized via cyclization reactions using modified Biginelli conditions. A typical procedure involves refluxing a thiourea precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with an aldehyde (e.g., 4-ethoxybenzaldehyde), chloroacetic acid, and sodium acetate in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) for 8–10 hours. The product is recrystallized from ethyl acetate/ethanol to yield pure crystals (78% yield) . Optimization focuses on controlling reaction time, stoichiometry of the aldehyde, and acid catalyst concentration to minimize byproducts.
Q. How is the crystal structure determined, and what conformational features are critical?
Single-crystal X-ray diffraction (SC-XRD) at 296 K confirms the structure. The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane of the pyrimidine ring. Key torsional angles (e.g., dihedral angles between the thiazole and aryl rings) are measured to assess planarity. For example, the fused thiazolo-pyrimidine ring forms an 80.94° angle with the 4-ethoxyphenyl group, influencing π-π stacking potential .
Q. What analytical techniques validate purity and structural integrity?
Primary validation uses SC-XRD (R factor ≤ 0.058) , complemented by elemental analysis (C, H, N, S). High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity (>95%). Melting point consistency (e.g., 427–428 K) further confirms batch reproducibility .
Advanced Questions
Q. How do substituents on the benzylidene group affect conformational stability and supramolecular interactions?
Substituents like methoxy, bromo, or fluorophenyl groups alter electron density and steric bulk, impacting crystal packing. For instance, 2,4,6-trimethoxybenzylidene derivatives exhibit bifurcated C–H···O hydrogen bonds along the c-axis, forming chain-like structures . Bromine substituents (e.g., in 4-bromophenyl analogs) increase halogen bonding potential, enhancing lattice stability . Computational modeling (DFT) can predict substituent effects on dihedral angles and intermolecular forces.
Q. What strategies resolve contradictions in reactivity data under varying synthetic conditions?
Discrepancies in yield or byproduct formation are addressed by:
- Reproducibility checks : Repeating reactions under inert atmospheres to exclude moisture/oxygen interference.
- In situ monitoring : Using thin-layer chromatography (TLC) or NMR to track intermediate formation.
- Crystallographic validation : Comparing SC-XRD data of products from different conditions to confirm structural consistency .
Q. How does the thiazolo[3,2-a]pyrimidine core influence electronic properties and reactivity?
The core’s electron-deficient nature, due to conjugation between the thiazole sulfur and pyrimidine carbonyl, enhances electrophilic substitution at C6. X-ray bond length analysis (e.g., C–S = 1.74 Å, C=O = 1.21 Å) reveals resonance stabilization, which directs nucleophilic attacks to the exocyclic methylene or carboxylate groups . Cyclic voltammetry can quantify redox potentials for structure-activity relationship (SAR) studies.
Q. What evidence supports the bioactivity potential of analogous thiazolo[3,2-a]pyrimidines?
Analogs with 4-chlorophenyl or thiophene substituents show antimicrobial and anticancer activity in vitro. For example, ethyl 5-(4-chlorophenyl) derivatives inhibit kinase enzymes via π-stacking with ATP-binding pockets. Bioactivity is optimized by introducing electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Q. Methodological Tables
Table 1: Key Crystallographic Parameters
Parameter | Value (Example from ) |
---|---|
Space group | P1 |
R factor | 0.058 |
Dihedral angle (thiazole/aryl) | 80.94° |
C5 deviation from plane | 0.224 Å |
Table 2: Synthetic Optimization
Condition | Impact on Yield |
---|---|
Reflux time (8 vs. 12 hours) | 78% vs. 65% (over-decomposition) |
Acetic anhydride ratio (1:1) | Maximizes cyclization efficiency |
Sodium acetate concentration | 1.5 g ensures optimal pH control |
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-5-24-13-8-6-12(7-9-13)15-14(17(22)23-4)10(2)19-18-20(15)16(21)11(3)25-18/h6-9,11,15H,5H2,1-4H3 |
InChI Key |
NDPGOCSPYWZGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC |
Origin of Product |
United States |
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